Aluminiumphthalocyaninchlorid

Übersicht

Beschreibung

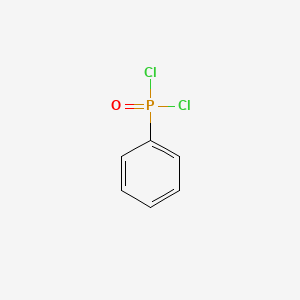

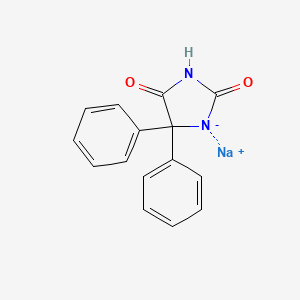

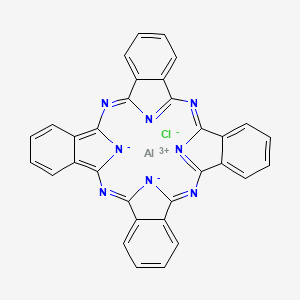

Chloroaluminum phthalocyanine is a synthetic compound belonging to the phthalocyanine family, which are macrocyclic compounds with a conjugated ring system. These compounds are known for their intense color and stability. Chloroaluminum phthalocyanine, in particular, has gained attention due to its applications in photodynamic therapy and other fields .

Wissenschaftliche Forschungsanwendungen

Chloroaluminum phthalocyanine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions and as a photosensitizer in photochemical processes.

Biology: The compound is studied for its potential in biological imaging and as a probe for studying cellular processes.

Medicine: Chloroaluminum phthalocyanine is extensively researched for its use in photodynamic therapy for cancer treatment.

Wirkmechanismus

Target of Action

Aluminum Phthalocyanine Chloride (AlPc) is primarily used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment . The primary targets of AlPc are cancer cells, specifically their integral organelles involved in cell homeostasis .

Mode of Action

AlPc, when activated by light of a specific wavelength, induces the production of reactive oxygen species (ROS) within the target cells . These ROS can cause damage to cellular components, leading to cell death . This process is particularly effective against cancer cells, which are more susceptible to oxidative stress than normal cells .

Biochemical Pathways

It is known that the generation of ros can disrupt many cellular processes, including dna replication, protein synthesis, and cell signaling . This disruption can lead to cell death, particularly in cancer cells, which are less able to repair oxidative damage than normal cells .

Pharmacokinetics

AlPc has been shown to have favorable pharmacokinetic properties when formulated into a nanoemulsion . The half-life of AlPc in this formulation is approximately 6.8 hours . These properties contribute to the compound’s bioavailability and its ability to reach and accumulate in target cells .

Result of Action

The primary result of AlPc action is the induction of cell death in target cells . This is achieved through the generation of ROS, which cause oxidative damage to cellular components . In the context of cancer treatment, this can lead to the eradication of tumor cells and a reduction in tumor size .

Action Environment

The efficacy and stability of AlPc can be influenced by various environmental factors. For instance, the presence of light is crucial for the activation of AlPc and the subsequent generation of ROS . Additionally, the pH and oxygen levels within the tumor microenvironment can also impact the effectiveness of AlPc

Biochemische Analyse

Biochemical Properties

AlPc has been extensively studied as a photosensitizer in photodynamic therapy (PDT) and photothermal therapy (PTT) due to its high absorption of near-infrared radiation . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity .

Cellular Effects

AlPc has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be effective in the eradication of lung cancer stem cells .

Molecular Mechanism

The molecular mechanism of AlPc involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can accumulate in the brain and contribute to the development or progression of neurodegenerative conditions .

Temporal Effects in Laboratory Settings

The effects of AlPc change over time in laboratory settings. It has been observed that the fluorescence quenching requires modeling both the energy transfer from dyes to nanographene oxide (nGO) and a molecular aggregation model .

Dosage Effects in Animal Models

The effects of AlPc vary with different dosages in animal models. High doses of AlPc have been associated with bone disorders, kidney damage, hormonal imbalances, and cancers .

Metabolic Pathways

AlPc is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

AlPc is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

AlPc is localized in the subcellular compartments, specifically in the lysosomes of cerebral neurons . Its activity or function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloroaluminum phthalocyanine can be synthesized through various methods. One common approach involves the reaction of phthalonitrile with aluminum chloride in the presence of a suitable solvent, such as nitrobenzene, at elevated temperatures. The reaction typically proceeds as follows:

4C6H4(CN)2+AlCl3→AlClPc+4NH3

The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of chloroaluminum phthalocyanine often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and solvent extraction, is common to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Chloroaluminum phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo-bridged aluminum phthalocyanine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various substituted phthalocyanine derivatives, which can exhibit different electronic and optical properties .

Vergleich Mit ähnlichen Verbindungen

Chloroaluminum phthalocyanine can be compared with other phthalocyanine derivatives, such as:

Copper phthalocyanine: Known for its use in dyes and pigments.

Zinc phthalocyanine: Used in photodynamic therapy and as a photosensitizer.

Iron phthalocyanine: Utilized as a catalyst in various chemical reactions.

Uniqueness: Chloroaluminum phthalocyanine is unique due to its high stability, intense absorption in the red region, and its ability to generate reactive oxygen species efficiently. These properties make it particularly suitable for applications in photodynamic therapy and other fields .

Eigenschaften

IUPAC Name |

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGCRGLFTKVXDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16AlClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14154-42-8 | |

| Record name | Aluminum phthalocyanine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14154-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroaluminum phthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014154428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.